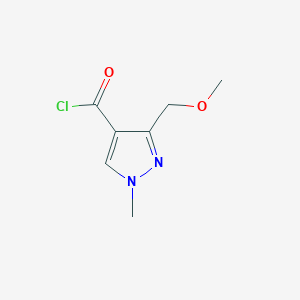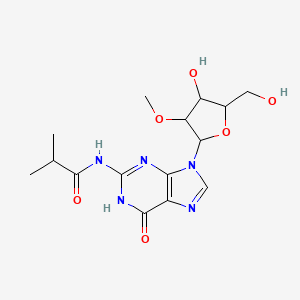
N2-Isobutyryl-2'-O-methylguanosine
Vue d'ensemble
Description
N2-Isobutyryl-2’-O-methylguanosine: is a modified nucleoside analog. It is a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-2’-O-methylguanosine involves the modification of guanosineThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for methylation .
Industrial Production Methods: Industrial production of N2-Isobutyryl-2’-O-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid, which is then dissolved in appropriate solvents for further use .
Analyse Des Réactions Chimiques
Types of Reactions: N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups to the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions like reflux or room temperature
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N2-Isobutyryl-2’-O-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as to investigate the effects of nucleoside analogs on cellular processes.
Medicine: N2-Isobutyryl-2’-O-methylguanosine is explored for its potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
The mechanism of action of N2-Isobutyryl-2’-O-methylguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, which in turn induces apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, disrupting the normal cellular processes and leading to cell death .
Comparaison Avec Des Composés Similaires
2’-O-Methylguanosine: Similar in structure but lacks the isobutyryl group at the N2 position.
N2-Isobutyrylguanosine: Similar but lacks the methyl group at the 2’-O position.
2’-O-Methyladenosine: Another nucleoside analog with similar modifications but different base structure
Uniqueness: N2-Isobutyryl-2’-O-methylguanosine is unique due to the presence of both the isobutyryl group at the N2 position and the methyl group at the 2’-O position. These modifications enhance its stability and biological activity, making it a potent antitumor agent .
Propriétés
Formule moléculaire |
C15H21N5O6 |
|---|---|
Poids moléculaire |
367.36 g/mol |
Nom IUPAC |
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24) |
Clé InChI |
RPULCYXEYODQOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
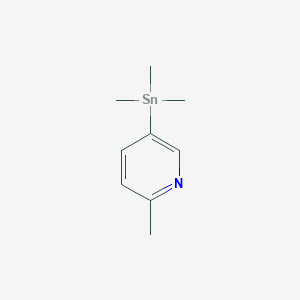
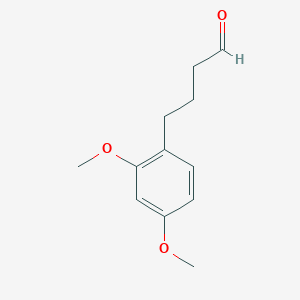
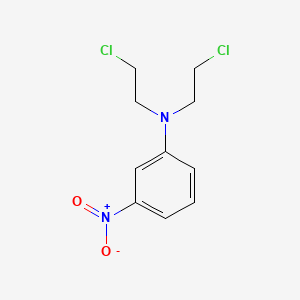
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-](/img/structure/B8657032.png)
![7-Chlorosulfonylimidazo[5,1-b]thiazole](/img/structure/B8657036.png)

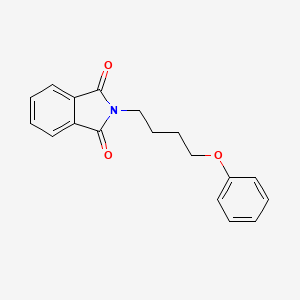

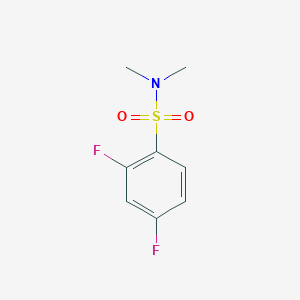
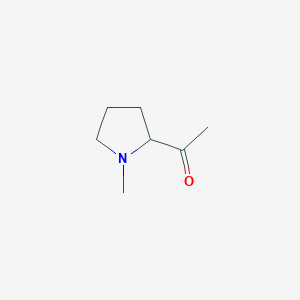
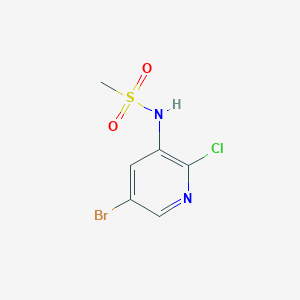
![2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol](/img/structure/B8657095.png)
![2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride](/img/structure/B8657100.png)
